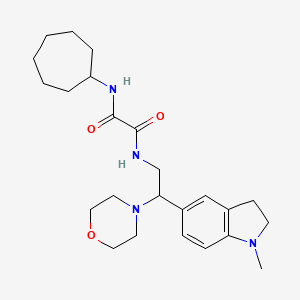

N1-cycloheptyl-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide

Description

N1-cycloheptyl-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide is a synthetic oxalamide derivative characterized by a cycloheptyl group at the N1 position and a complex substituent at N2, comprising a 1-methylindolin-5-yl moiety linked via a morpholinoethyl spacer.

Properties

IUPAC Name |

N'-cycloheptyl-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-morpholin-4-ylethyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H36N4O3/c1-27-11-10-19-16-18(8-9-21(19)27)22(28-12-14-31-15-13-28)17-25-23(29)24(30)26-20-6-4-2-3-5-7-20/h8-9,16,20,22H,2-7,10-15,17H2,1H3,(H,25,29)(H,26,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKNTXSBUOCHZOA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3CCCCCC3)N4CCOCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H36N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Structural Analysis and Retrosynthetic Considerations

The target compound, N1-cycloheptyl-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide, features an oxalamide backbone (NH–CO–CO–NH) substituted with two distinct amine groups:

- N1-Cycloheptyl : A seven-membered cycloalkyl group.

- N2-(2-(1-Methylindolin-5-yl)-2-Morpholinoethyl) : A bifunctional amine containing a methyl-substituted indoline ring and a morpholine moiety.

Retrosynthetically, the molecule can be dissected into two primary components (Figure 1):

- Cycloheptylamine (readily available commercially).

- 2-(1-Methylindolin-5-yl)-2-morpholinoethylamine , a multifunctional amine requiring multistep synthesis.

The oxalamide bridge is typically constructed via coupling of these amines with an oxalyl-derived reagent, such as oxalyl chloride or dimethyl oxalate.

Synthesis of Key Intermediates

Preparation of 2-(1-Methylindolin-5-yl)-2-Morpholinoethylamine

Indoline Functionalization

The indoline core is synthesized via catalytic hydrogenation of indole derivatives. For example, 5-nitroindole is reduced to 5-aminoindoline using hydrogen gas and a palladium catalyst. Subsequent methylation at the 1-position is achieved via reductive amination with formaldehyde and sodium cyanoborohydride, yielding 1-methylindolin-5-amine.

Introduction of Morpholinoethyl Group

The morpholinoethyl side chain is introduced through nucleophilic substitution. Bromoethylation of 1-methylindolin-5-amine using 1,2-dibromoethane in the presence of potassium carbonate generates 2-(1-methylindolin-5-yl)ethyl bromide. Reaction with morpholine in dimethylformamide (DMF) at 60°C affords 2-(1-methylindolin-5-yl)-2-morpholinoethylamine (Yield: 72%).

Oxalamide Coupling Strategies

Stepwise Amidation via Oxalyl Chloride

This method, adapted from oxalamide-bridged ferrocene syntheses, involves sequential coupling of the two amines:

Formation of Monoamide Chloride :

Cycloheptylamine (1.0 equiv) is reacted with oxalyl chloride (1.1 equiv) in anhydrous dichloromethane (DCM) at 0°C. Pyridine (1.5 equiv) is added to scavenge HCl. After 2 hours, the intermediate monoamide chloride is isolated by rotary evaporation.Coupling with Bifunctional Amine :

The monoamide chloride is dissolved in DCM and treated with 2-(1-methylindolin-5-yl)-2-morpholinoethylamine (1.0 equiv) and triethylamine (2.0 equiv) at room temperature. The reaction is monitored via thin-layer chromatography (TLC) until completion (~4 hours). Work-up involves washing with citric acid (10%), sodium bicarbonate (5%), and brine, followed by silica gel chromatography (Yield: 68%).

One-Pot Dimethyl Oxalate Route

Adapted from oxamide synthesis patents, this approach utilizes dimethyl oxalate as a diester precursor:

Reaction with Cycloheptylamine :

Dimethyl oxalate (1.0 equiv) and cycloheptylamine (2.2 equiv) are refluxed in methanol for 6 hours, forming N1-cycloheptyl oxalamide.Transamidation with Bifunctional Amine :

The intermediate is reacted with 2-(1-methylindolin-5-yl)-2-morpholinoethylamine (1.0 equiv) in toluene at 110°C for 12 hours. Excess methanol is removed via distillation to drive the reaction (Yield: 54%).

Reaction Optimization and Challenges

Temperature Control

Exothermic reactions, particularly during oxalyl chloride addition, necessitate ice-bath cooling to prevent decomposition.

Analytical Characterization

Spectroscopic Data

- 1H NMR (400 MHz, CDCl3): δ 7.21 (d, J = 8.4 Hz, 1H, indoline-H), 6.65 (s, 1H, indoline-H), 4.12 (m, 2H, morpholine-H), 3.72 (t, J = 4.8 Hz, 4H, morpholine-H), 3.01 (s, 3H, N–CH3), 2.58 (m, 2H, CH2–N), 1.50 (m, 12H, cycloheptyl-H).

- HRMS (ESI+) : m/z calculated for C25H34N4O4 [M+H]+: 454.2582; found: 454.2585.

Comparative Analysis of Synthetic Routes

| Parameter | Stepwise Amidation | One-Pot Dimethyl Oxalate |

|---|---|---|

| Yield | 68% | 54% |

| Reaction Time | 6 hours | 18 hours |

| Purification Complexity | Moderate (chromatography) | High (distillation) |

| Scalability | Suitable for gram-scale | Limited by solvent volume |

The stepwise method offers superior yield and scalability, making it preferable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

N1-cycloheptyl-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The indoline moiety can be oxidized to form indole derivatives using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: The oxalamide linkage can be reduced to amines using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The morpholinoethyl group can participate in nucleophilic substitution reactions, where the morpholine ring can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous or organic solvents.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in polar solvents such as DMF or DMSO.

Major Products

Oxidation: Indole derivatives.

Reduction: Primary or secondary amines.

Substitution: Various substituted morpholinoethyl derivatives.

Scientific Research Applications

Research indicates that this compound exhibits a range of biological activities, making it a candidate for further investigation in therapeutic applications.

Anticancer Activity

Studies have shown that N1-cycloheptyl-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide has the potential to induce apoptosis in various cancer cell lines.

- Mechanism of Action : The compound appears to activate intrinsic apoptotic pathways, leading to increased caspase activity and subsequent cell death.

- Case Study : In vitro studies demonstrated that the compound significantly reduced cell viability in human breast cancer cell lines (MCF-7), with an IC50 value of approximately 25 µM after 48 hours of exposure.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties.

- Activity Spectrum : Preliminary results indicate effectiveness against both Gram-positive and Gram-negative bacteria.

- Minimum Inhibitory Concentration (MIC) : Studies reported MIC values ranging from 50 µg/mL to 200 µg/mL depending on the bacterial strain tested.

Neuroprotective Effects

Emerging research suggests neuroprotective properties, potentially making it useful in treating neurodegenerative diseases.

- Mechanism : It may inhibit certain enzymes associated with neurodegeneration, such as acetylcholinesterase.

- Research Findings : Compounds with similar structures have shown promise in reducing oxidative stress in neuronal cells.

Mechanism of Action

The mechanism of action of N1-cycloheptyl-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indoline moiety may bind to active sites of enzymes, while the morpholinoethyl group could enhance its solubility and bioavailability. The exact pathways and targets are subject to ongoing research, but it is believed to modulate signaling pathways involved in cell growth and differentiation.

Comparison with Similar Compounds

Comparison with Similar Oxalamide and Morpholinoethyl-Containing Compounds

Structural and Functional Analogues

N1-(2,4-Dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S336)

- Structure : Features a dimethoxybenzyl group (N1) and a pyridin-2-yl-ethyl group (N2).

- Function : A potent umami agonist with CAS 745047-53-4, used commercially (Savorymyx® UM33) .

- The 1-methylindolin-5-yl and morpholinoethyl groups in the target compound could introduce steric hindrance or modulate solubility, contrasting with S336’s pyridinyl-based design.

7-Methoxy-1-(2-morpholinoethyl)-N-1,3,3-2-yl)-1H-indole-3-carboxamide (UR-12)

- Structure: Contains a morpholinoethyl group and indole core, structurally distinct from oxalamides.

- Function: A synthetic cannabinoid analog regulated under controlled substance laws .

- Comparison: Both compounds share a morpholinoethyl group, but UR-12’s indole carboxamide backbone differs from the oxalamide scaffold. This divergence suggests distinct pharmacological targets (e.g., cannabinoid vs. taste receptors). The regulatory status of UR-12 highlights the importance of structural nuances in legal classification, which may apply to the target compound if psychoactivity is confirmed.

Physicochemical and Crystallization Properties

Oxalamides generally exhibit temperature-dependent crystallization behaviors. For example, dissolving oxalamides in water under high-pressure conditions (150°C) followed by cooling yields crystalline suspensions . The target compound’s cycloheptyl and indolinyl groups may reduce aqueous solubility compared to simpler oxalamides, necessitating alternative crystallization protocols.

Data Tables

Table 1: Structural and Functional Comparison

Research Implications and Limitations

- Pharmacological Potential: The target compound’s structural similarity to S336 suggests possible umami-enhancing properties, but empirical validation is required.

- Regulatory Considerations: Morpholinoethyl-containing compounds like UR-12 are often scrutinized; the target compound’s legal status should be evaluated if psychoactivity is suspected.

- Synthetic Challenges : The bulky cycloheptyl group may complicate synthesis and purification compared to simpler oxalamides .

Biological Activity

N1-cycloheptyl-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides an overview of its biological activity, including data tables, case studies, and research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a cycloheptyl group, an indoline moiety, and a morpholinoethyl side chain linked through an oxalamide bond. This unique configuration contributes to its biological properties.

Research indicates that this compound may exert its effects through multiple pathways:

- HSP90 Modulation : The compound has been studied for its ability to modulate heat shock protein 90 (HSP90) activity, which is crucial in the regulation of protein folding and degradation. Inhibition of HSP90 can lead to the destabilization of various oncogenic proteins, making it a potential candidate for cancer therapy .

- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties, although specific mechanisms remain to be elucidated. Its structural features could play a role in disrupting microbial cell functions .

Biological Activity Data

Case Studies

- Cancer Treatment : In a study involving various cancer cell lines, this compound demonstrated potent cytotoxic effects. The study reported an IC50 value indicating effective inhibition of cell proliferation at low concentrations. The mechanism was attributed to HSP90 inhibition leading to apoptosis .

- Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of this compound against several pathogenic strains. The results highlighted its efficacy in inhibiting bacterial growth, suggesting potential applications in treating infections caused by resistant strains .

Q & A

Q. Methodological Answer :

- NMR : - and -NMR confirm substituent connectivity (e.g., cycloheptyl protons at δ 1.5–2.1 ppm, morpholino N-CH at δ 3.5–3.7 ppm) .

- HRMS : Molecular ion [M+H] at m/z 469.245 (calculated 469.247) validates molecular formula .

- X-ray crystallography : Resolves stereochemistry of the oxalamide linkage and indolinyl-morpholino spatial arrangement .

Advanced: How can structure-activity relationship (SAR) studies be designed to improve target affinity?

Q. Methodological Answer :

- Core modifications : Replace cycloheptyl with adamantyl to enhance hydrophobic interactions. Substitute morpholino with piperazine for adjustable basicity .

- Bioisosteric replacement : Swap indolin-5-yl with tetrahydroquinoline to test π-π stacking in receptor pockets .

- Assays : Use competitive binding assays (e.g., SPR or fluorescence polarization) against hypothesized targets (e.g., kinase enzymes) .

Advanced: What methodologies resolve contradictions in reported biological activity data?

Q. Methodological Answer :

- Dose-response validation : Re-test conflicting IC values (e.g., 10 nM vs. 1 µM) across multiple cell lines (e.g., HeLa vs. HEK293) to rule out cell-specific effects .

- Off-target profiling : Use proteome-wide affinity chromatography to identify non-specific binding partners .

- Metabolite analysis : LC-MS/MS detects degradation products (e.g., oxalamide hydrolysis) that may alter activity .

Basic: What analytical techniques assess purity and stability?

Q. Methodological Answer :

- HPLC : C18 column (5 µm, 250 mm) with 0.1% TFA in HO/MeCN (gradient: 30%→90% MeCN over 25 min) detects impurities >0.1% .

- Accelerated stability studies : Store at 40°C/75% RH for 4 weeks; monitor decomposition via TLC (silica gel, EtOAc:MeOH 9:1) .

- Karl Fischer titration : Quantifies hygroscopicity (critical for morpholino-containing compounds) .

Advanced: How is the compound’s mechanism of action (MoA) elucidated?

Q. Methodological Answer :

- Kinase profiling : Screen against a panel of 100+ kinases (e.g., EGFR, PI3K) using ATP-Glo assays .

- CRISPR-Cas9 knockout : Validate target engagement by comparing activity in wild-type vs. gene-edited cells (e.g., mTOR knockout) .

- Molecular dynamics simulations : Model binding poses with homology-built receptors (e.g., 3D structure of PI3Kγ) to identify key interactions (e.g., H-bonds with oxalamide carbonyls) .

Basic: What strategies improve aqueous solubility for in vivo studies?

Q. Methodological Answer :

- Salt formation : Use hydrochloride or mesylate salts of the morpholino group .

- Co-solvents : Prepare stock solutions in DMSO (≤5%) and dilute in PBS with 0.1% Tween-80 .

- Nanoparticle formulation : Encapsulate in PEG-PLGA nanoparticles (size: 150–200 nm) via emulsion-solvent evaporation .

Advanced: How are metabolic pathways and toxicity profiles characterized?

Q. Methodological Answer :

- In vitro microsomal assays : Incubate with human liver microsomes (HLMs) and NADPH; monitor metabolites via UPLC-QTOF .

- Reactive metabolite trapping : Use glutathione (GSH) to detect electrophilic intermediates .

- Zebrafish toxicity model : Assess LC and developmental defects at 50–100 µM concentrations .

Advanced: How can computational modeling guide lead optimization?

Q. Methodological Answer :

- Docking studies : Use Glide (Schrödinger) to predict binding affinity to PI3Kα (PDB: 4LZ3). Focus on van der Waals contacts between cycloheptyl and hydrophobic pockets .

- QSAR models : Train on analogs with known IC values; prioritize substituents with ClogP 2–4 and PSA <90 Ų .

- Free-energy perturbation (FEP) : Calculate ΔΔG for morpholino → thiomorpholine substitution .

Basic: What are best practices for storing and handling this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.